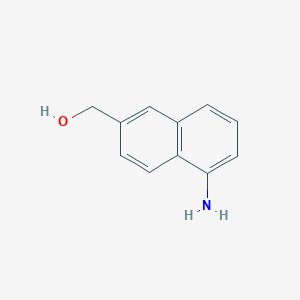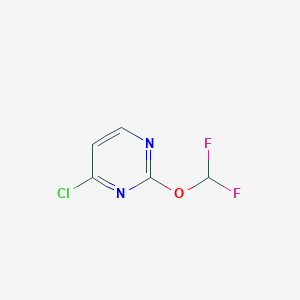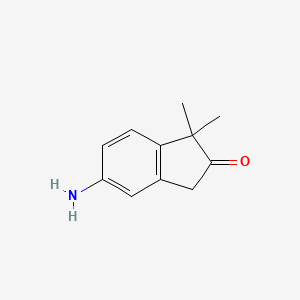
1-Aminonaphthalene-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-6-methanol is an organic compound with the chemical formula C11H11NO. It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the sixth position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-6-methanol can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene-6-methanol using iron and hydrochloric acid, followed by steam distillation . Another method includes the Birch reduction of 1-aminonaphthalene using sodium in liquid ammonia, which yields the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and high yield of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-6-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, chromic acid can oxidize it to form 1-naphthoquinone . Sodium in boiling amyl alcohol reduces the compound to tetrahydro-1-naphthylamine, which can further be oxidized to adipic acid using potassium permanganate .
Common Reagents and Conditions:
Oxidation: Chromic acid, ferric chloride
Reduction: Sodium in liquid ammonia, iron and hydrochloric acid
Substitution: Various electrophilic and nucleophilic reagents
Major Products Formed:
Oxidation: 1-Naphthoquinone
Reduction: Tetrahydro-1-naphthylamine, adipic acid
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-Aminonaphthalene-6-methanol has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of dyes and other organic compounds . In biology, it serves as a building block for the development of fluorescent probes and sensors . The compound also finds applications in the pharmaceutical industry, where it is used in the synthesis of active pharmaceutical ingredients and drug intermediates .
Mechanism of Action
1-Aminonaphthalene-6-methanol can be compared with other naphthalene derivatives, such as 1-aminonaphthalene-4-sulfonic acid and 1-aminonaphthalene-8-sulfonic acid . While these compounds share a similar naphthalene backbone, the presence of different functional groups imparts unique chemical properties and applications. For example, 1-aminonaphthalene-4-sulfonic acid is primarily used in dye synthesis, whereas 1-aminonaphthalene-8-sulfonic acid is used in the production of acid blue dyes .
Comparison with Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
- 2-Aminonaphthalene-1-sulfonic acid
- 2-Aminonaphthalene-5-sulfonic acid
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(5-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7,12H2 |
InChI Key |
UICYMJKCRVWVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912250.png)


![8-Ethynyl-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B11912280.png)


![3-Cyclopropylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11912311.png)






